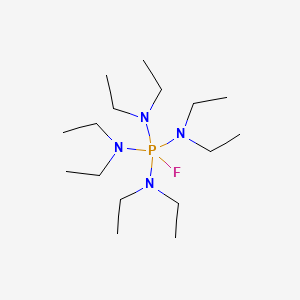
N,N,N',N',N'',N'',N''',N'''-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine: is a chemical compound known for its unique structure and properties. This compound belongs to the class of organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to organic groups. The presence of multiple ethyl groups and a fluorine atom in its structure makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine typically involves the reaction of phosphorus trichloride with diethylamine in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+4(C2H5)2NH+F2→N,N,N’,N’,N”,N”,N”’,N”’-Octaethyl-1-fluoro-lambda 5 -phosphanetetramine+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a ligand in coordination chemistry, where it forms complexes with transition metals
Biology: In biological research, the compound’s derivatives are explored for their potential as enzyme inhibitors and probes for studying biochemical pathways.
Medicine: The compound and its analogs are investigated for their potential therapeutic applications, including as anticancer agents and antimicrobial compounds.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine involves its interaction with specific molecular targets. The fluorine atom and ethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine
- N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-chloro-lambda~5~-phosphanetetramine
Comparison: Compared to its analogs, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and binding interactions. This makes the fluorinated compound particularly valuable in applications requiring high specificity and stability.
Eigenschaften
CAS-Nummer |
105234-93-3 |
|---|---|
Molekularformel |
C16H40FN4P |
Molekulargewicht |
338.49 g/mol |
IUPAC-Name |
N-ethyl-N-[tris(diethylamino)-fluoro-λ5-phosphanyl]ethanamine |
InChI |
InChI=1S/C16H40FN4P/c1-9-18(10-2)22(17,19(11-3)12-4,20(13-5)14-6)21(15-7)16-8/h9-16H2,1-8H3 |
InChI-Schlüssel |
NSQIRTIKRPAETF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(N(CC)CC)(N(CC)CC)(N(CC)CC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



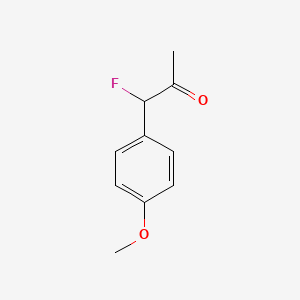
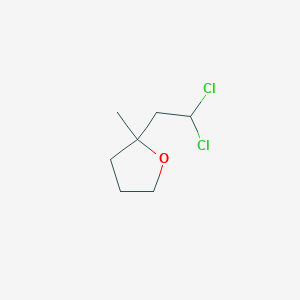
![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
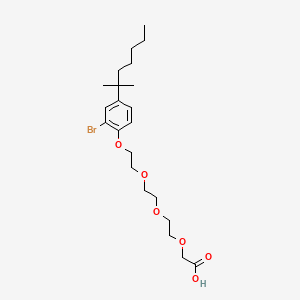
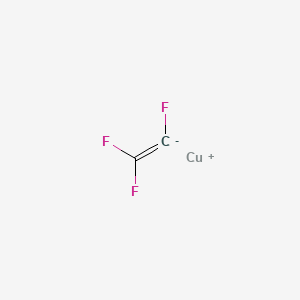
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
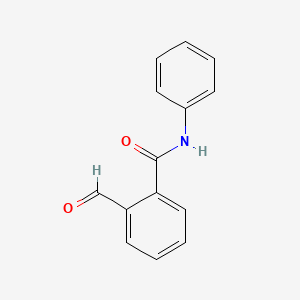
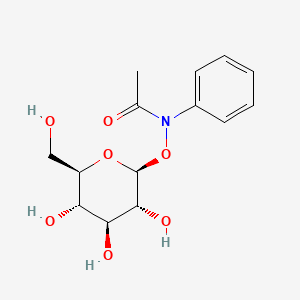
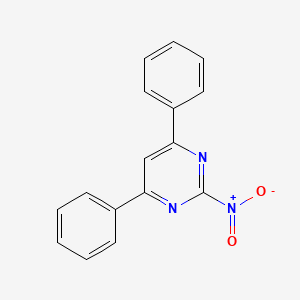
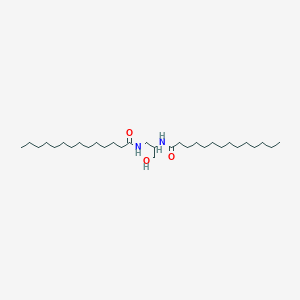
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)

